

Application Notes and Protocols for High- Throughput Screening of GPR120 Modulators

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Compound of Interest						
Compound Name:	GPR120 modulator 2					
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Introduction

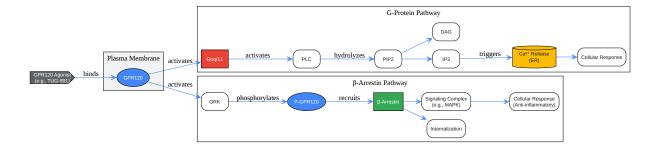
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain free fatty acids and is expressed in various tissues such as adipose tissue, proinflammatory macrophages, and the intestines.[1] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood glucose levels.[1] GPR120 activation initiates downstream signaling through two primary pathways: a Gqq/11-mediated pathway leading to an increase in intracellular calcium, and a β -arrestin-mediated pathway that is associated with anti-inflammatory effects.[2][4]

High-throughput screening (HTS) is a critical tool for identifying novel GPR120 modulators from large compound libraries. This document provides detailed protocols for two common HTS assays used to screen for GPR120 modulators: a calcium mobilization assay and a β -arrestin recruitment assay. As specific HTS data for "**GPR120 modulator 2**" is not publicly available, we will use the well-characterized GPR120 agonist, TUG-891, as a representative compound to illustrate the application of these protocols.[1][5][6][7]

GPR120 Signaling Pathways



GPR120 activation leads to the initiation of two distinct signaling cascades, both of which can be leveraged for HTS assays.



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GPR120 Signaling Pathways

High-Throughput Screening Assays for GPR120 Modulators

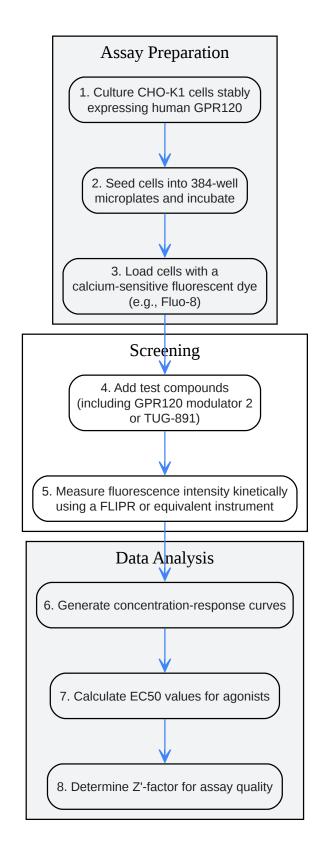
The following are detailed protocols for robust HTS assays designed to identify and characterize GPR120 modulators.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the $G\alpha q/11$ pathway by a GPR120 agonist. It is a widely used primary screening method for Gq-coupled GPCRs.[8][9][10][11][12]

Experimental Workflow:





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Calcium Mobilization Assay Workflow

Methodological & Application



Protocol:

Materials:

- CHO-K1 cells stably expressing human GPR120 (hGPR120)
- Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
- 384-well black, clear-bottom microplates
- Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Test compounds (including a reference agonist like TUG-891)
- Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)

Procedure:

- Cell Culture and Seeding:
 - Culture hGPR120-CHO-K1 cells in a T75 flask at 37°C in a 5% CO2 incubator.
 - On the day of the assay, harvest cells and resuspend in assay buffer.
 - Seed 20 μL of the cell suspension (e.g., at a density of 10,000 cells/well) into a 384-well plate.
 - Incubate the plate at 37°C for 1-2 hours.
- Dye Loading:
 - Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
 - \circ Add 20 μ L of the dye solution to each well.



- Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
- Compound Addition and Measurement:
 - Prepare serial dilutions of the test compounds and the reference agonist (TUG-891) in assay buffer.
 - Place the cell plate into the fluorescence kinetic plate reader.
 - Record a baseline fluorescence reading for 10-20 seconds.
 - Add 10 μL of the compound solutions to the wells.
 - Immediately begin kinetic fluorescence measurement for 2-3 minutes.
- Data Analysis:
 - The response is typically measured as the peak fluorescence intensity minus the baseline.
 - Plot the response against the logarithm of the compound concentration to generate a concentration-response curve.
 - Calculate the EC50 value for agonists using a non-linear regression model (e.g., fourparameter logistic fit).
 - Determine the assay quality by calculating the Z'-factor using positive (e.g., maximal TUG-891 concentration) and negative (vehicle) controls. A Z'-factor > 0.5 indicates a robust assay.

Quantitative Data for Representative Agonist (TUG-891):



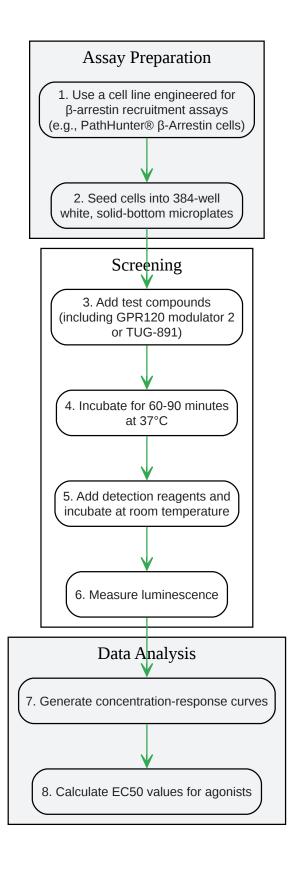
Parameter	Value	Cell Line	Assay Type	Reference
EC50	43.7 nM	hGPR120-CHO	Calcium Flux	[1]
Z'-Factor	> 0.5	(Typical for HTS)	Calcium Flux	[12]
Signal-to- Background	> 3	(Typical for HTS)	Calcium Flux	N/A

β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR120, a key event in the G protein-independent signaling pathway.[4] This is a valuable assay for identifying biased ligands and for screening orphan GPCRs.[13][14]

Experimental Workflow:





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β-Arrestin Recruitment Assay Workflow





Protocol:

Materials:

- Engineered cell line for β-arrestin recruitment (e.g., PathHunter® hGPR120 CHO-K1 β-Arrestin GPCR Assay)
- · Cell culture medium
- 384-well white, solid-bottom microplates
- Assay buffer
- Test compounds (including a reference agonist like TUG-891)
- Detection reagent kit (specific to the assay technology, e.g., chemiluminescent substrate)
- Luminometer plate reader

Procedure:

- Cell Culture and Seeding:
 - Culture the engineered cells according to the supplier's protocol.
 - Harvest and seed the cells into 384-well white microplates at the recommended density.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Addition:
 - Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
 - Add the compound solutions to the cell plate.
- Incubation:
 - Incubate the plate for 60-90 minutes at 37°C.



- · Detection and Measurement:
 - Equilibrate the plate and detection reagents to room temperature.
 - Add the detection reagents to each well according to the manufacturer's protocol.
 - Incubate at room temperature for 60 minutes.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Plot the luminescence signal against the logarithm of the compound concentration.
 - Calculate the EC50 values for agonists using a non-linear regression model.

Quantitative Data for Representative Agonist (TUG-891):

Parameter	Value	Cell Line	Assay Type	Reference
EC50	Potent agonist activity observed	hFFA4	β-Arrestin Recruitment	[5][7]
Z'-Factor	> 0.5	(Typical for HTS)	β-Arrestin Recruitment	N/A
Signal-to- Background	> 3	(Typical for HTS)	β-Arrestin Recruitment	N/A

Conclusion

The calcium mobilization and β -arrestin recruitment assays are robust and reliable methods for the high-throughput screening of GPR120 modulators. These assays provide quantitative data on the potency and efficacy of test compounds, enabling the identification of novel drug candidates for the treatment of metabolic and inflammatory diseases. The use of a well-characterized reference agonist, such as TUG-891, is crucial for assay validation and data normalization. The detailed protocols and workflows provided in these application notes serve



as a comprehensive guide for researchers, scientists, and drug development professionals embarking on GPR120-targeted drug discovery programs.

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